Nevirapine hemihydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14N4O.H2O/c2*1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10;/h2*2-3,6-8,10H,4-5H2,1H3,(H,18,20);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTLSXAXTLQBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176606 | |
| Record name | Nevirapine hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220988-26-1 | |
| Record name | Nevirapine hemihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220988261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nevirapine hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-cyclopropyl-4-methyl-5H-dipyrido[2,3-e:2',3'-f][1,4]diazepin-6-one;hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEVIRAPINE HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7XF2TD73C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Solid State Chemistry and Crystallography of Nevirapine Hemihydrate
Polymorphism and Pseudopolymorphism of Nevirapine (B1678648)
The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physicochemical properties. Nevirapine is known to exist in various crystalline forms, including anhydrous and hydrated states. researchgate.netnih.gov
Anhydrous Forms
Nevirapine exists in an anhydrous form, which is a crystalline solid devoid of water molecules in its structure. researchgate.netnih.gov Commercial tablet formulations of nevirapine typically utilize the anhydrous form. nih.govgoogle.com At least three anhydrous polymorphic forms of nevirapine have been reported in the literature. nih.gov The commercial anhydrous form often presents as fine-grained, opaque aggregates when viewed under a polarized microscope. researchgate.net
Hydrate (B1144303) Forms, including Nevirapine Hemihydrate
In addition to its anhydrous forms, nevirapine can incorporate water molecules into its crystal lattice to form hydrates. The most well-documented hydrate is this compound, which contains approximately 0.5 moles of water per mole of nevirapine. google.com This form is often used in suspension formulations. nih.govgoogle.com The formation of this compound can be achieved by recrystallizing the anhydrous form from an aqueous medium. google.com It has been observed that the hemihydrate form is stable in aqueous suspensions over time, which is a crucial characteristic for pharmaceutical formulations. google.com
Pseudopolymorph Characterization (e.g., this compound and Nevirapine Hemiethyl Acetate)
Pseudopolymorphs are crystalline forms of a compound that contain solvent molecules within their crystal structure. Nevirapine is known to form several pseudopolymorphs, with this compound and nevirapine hemiethyl acetate (B1210297) being two notable examples. figshare.comacs.org
The characterization of these forms involves a variety of analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study their thermal behavior, revealing events like desolvation and melting. nih.govacs.org Infrared (IR) spectroscopy and X-ray diffraction (XRD) provide information about the molecular structure and crystal packing. acs.org
The crystal structure of this compound has been determined, and it crystallizes in the P21/n space group. acs.org In contrast, the nevirapine hemiethyl acetate solvate has been found to be disordered and can convert to the more stable hemihydrate form at room temperature. acs.orgresearchgate.net The inclusion of different solvent molecules leads to variations in the self-assembly of nevirapine molecules. researchgate.net
Solvate Formation and Characterization
The interaction of nevirapine with various solvents can lead to the formation of a wide array of solvates, which are crystalline solids containing solvent molecules. nih.gov
Diverse Solvate Forms
Researchers have identified and characterized numerous solvated crystalline forms of nevirapine. These are often formed by recrystallizing nevirapine from different solvents. nih.gov The resulting solvates can exhibit distinct physicochemical properties. nih.gov
Some of the reported solvate forms of nevirapine include:
Hemi-ethanolate : Formed with ethanol (B145695). researchgate.netnih.gov
Hemi-acetonitrilate : Formed with acetonitrile. researchgate.netnih.gov
Hemi-chloroformate : Formed with chloroform. researchgate.netnih.gov
Hemi-THF solvate : Formed with tetrahydrofuran. researchgate.netnih.gov
Mixed hemi-ethanolate hemi-hydrate : A mixed solvate containing both ethanol and water. researchgate.netnih.gov
Hemi-toluenate : Formed with toluene (B28343). researchgate.netnih.gov
Hemi-ethyl acetate : Formed with ethyl acetate. researchgate.netfigshare.com
Hemidichloromethane : Formed with dichloromethane. researchgate.netacs.org
Hemi-1,4-dioxane : Formed with 1,4-dioxane. researchgate.netacs.org
Alcohol Solvates : A series of solvates have been formed with primary alcohols, including 1-propanol (B7761284), 1-butanol (B46404), 1-pentanol (B3423595), 1-hexanol (B41254), 1-heptanol (B7768884), and 1-octanol (B28484). researchgate.net
These solvates can be distinguished from one another and from the anhydrous and hydrate forms through techniques such as DSC, TGA, and powder X-ray diffraction (PXRD). nih.gov For instance, the PXRD patterns of the solvates show distinct peaks compared to the commercial anhydrous sample. nih.gov
Table 1: Reported Solvate Forms of Nevirapine
| Solvent | Resulting Solvate Form |
|---|---|
| Ethanol | Hemi-ethanolate researchgate.netnih.gov |
| Acetonitrile | Hemi-acetonitrilate researchgate.netnih.gov |
| Chloroform | Hemi-chloroformate researchgate.netnih.gov |
| Tetrahydrofuran (THF) | Hemi-THF solvate researchgate.netnih.gov |
| Ethanol/Water | Mixed hemi-ethanolate hemi-hydrate researchgate.netnih.gov |
| Toluene | Hemi-toluenate researchgate.netnih.gov |
| Ethyl Acetate | Hemi-ethyl acetate researchgate.netfigshare.com |
| Dichloromethane | Hemidichloromethane researchgate.netacs.org |
| 1,4-Dioxane | Hemi-1,4-dioxane researchgate.netacs.org |
| 1-Propanol | 1-Propanol solvate researchgate.net |
| 1-Butanol | 1-Butanol solvate researchgate.netnih.gov |
| 1-Pentanol | 1-Pentanol solvate researchgate.net |
| 1-Hexanol | 1-Hexanol solvate researchgate.net |
| 1-Heptanol | 1-Heptanol solvate researchgate.net |
Influence of Solvent Properties on Solvate Formation
The formation of a particular solvate is highly dependent on the properties of the solvent used in the crystallization process. Factors such as solvent polarity and the ability of the solvent to form hydrogen bonds play a crucial role. researchgate.net
For example, studies have shown that the composition of water/ethanol mixtures can dictate which crystalline form of nevirapine is produced. Recrystallization from ethanol with less than 5% water can yield the hemiethanolate form, while increasing the water content to over 10% leads to the formation of the hemihydrate. researchgate.netacs.orgaphrc.org A further increase in the water content can result in the precipitation of the anhydrous form. researchgate.netacs.org
The water miscibility of the guest solvent in a solvate also determines its stability and transformation behavior. ingentaconnect.comingentaconnect.com Solvates with water-miscible guest solvents may transform into the hemihydrate form in the presence of atmospheric moisture, as water molecules can enter the solvent channels and displace the original solvent. ingentaconnect.comingentaconnect.com Conversely, solvates with hydrophobic guest solvents tend to desolvate to the anhydrous form. ingentaconnect.comingentaconnect.com
The dipolarity and polarizability of the solvent have also been identified as significant factors influencing the dissolution and crystallization of nevirapine. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Nevirapine |
| This compound |
| Nevirapine hemiethyl acetate |
| Nevirapine hemi-ethanolate |
| Nevirapine hemi-acetonitrilate |
| Nevirapine hemi-chloroformate |
| Nevirapine hemi-THF solvate |
| Nevirapine mixed hemi-ethanolate hemi-hydrate |
| Nevirapine hemi-toluenate |
| Nevirapine hemidichloromethane |
| Nevirapine hemi-1,4-dioxane |
| Nevirapine 1-propanol solvate |
| Nevirapine 1-butanol solvate |
| Nevirapine 1-pentanol solvate |
| Nevirapine 1-hexanol solvate |
| Nevirapine 1-heptanol solvate |
| Nevirapine 1-octanol solvate |
| Lamivudine |
| Stavudine |
| Salicylamide (B354443) |
| 3-hydroxy benzoic acid |
| Salicylic acid |
| Saccharin |
| Theophylline (B1681296) |
| Caffeine (B1668208) |
Interconversion Between Solvates and Hydrate Forms
The transformation between different solid-state forms of nevirapine, specifically the interconversion of its solvates to the hemihydrate form, is a critical aspect of its solid-state chemistry. Nevirapine solvates have been shown to convert to the more stable hemihydrate under certain conditions. ingentaconnect.comnih.gov This conversion is fundamentally governed by the water miscibility of the solvent molecule (guest) present within the crystal lattice. ingentaconnect.comnih.gov
The transformation to this compound occurs when the guest solvent is sufficiently soluble in water. nih.gov This solubility allows water molecules to penetrate the solvent channels within the crystal structure and displace the original guest molecules. ingentaconnect.comnih.gov A documented example is the nevirapine hemiethyl acetate solvate, which converts to the hemihydrate form at room temperature. acs.org
Conversely, solvates that incorporate hydrophobic guest solvents tend to desolvate directly to the anhydrous form of nevirapine. ingentaconnect.comnih.gov Research involving the storage of various nevirapine solvates at 40°C and 75% relative humidity confirmed that the final product—either the anhydrous form or the hemihydrate—is determined by the nature of the entrapped solvent. nih.gov This suggests that the anhydrous form (Form I) does not readily convert to the hemihydrate through solvent-mediated transformation, as the solvent channels are lost upon desolvation, which prevents the subsequent entry of water molecules. ingentaconnect.com
Crystallographic Analysis and Crystal Structure Determination
The precise arrangement of atoms and molecules in the crystalline solid is fundamental to understanding its physical properties.
Crystal System and Space Group Analysis (e.g., this compound P21/n)
Single-crystal X-ray diffraction analysis has established that this compound crystallizes in the monoclinic system. acs.orgnih.gov Its designated space group is P21/n. acs.orgnih.gov The detailed unit cell parameters provide a quantitative description of the crystal lattice. nih.govcrystallography.net
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic acs.orgnih.gov |
| Space Group | P 1 21/n 1 nih.govcrystallography.net |
| a (Å) | 8.8541 nih.govcrystallography.net |
| b (Å) | 32.115 nih.govcrystallography.net |
| c (Å) | 10.0644 nih.govcrystallography.net |
| α (°) | 90 nih.govcrystallography.net |
| β (°) | 104.036 nih.govcrystallography.net |
| γ (°) | 90 nih.govcrystallography.net |
| Cell Volume (ų) | 2776.4 crystallography.net |
| Z (formula units per cell) | 8 nih.gov |
| Temperature (K) | 298 crystallography.net |
Molecular Conformation within Crystal Lattice
Within the crystal structure, the nevirapine molecule adopts a distinct, non-planar shape. This is consistently described as a 'butterfly' conformation. ingentaconnect.com This particular conformation is a characteristic structural feature that is also observed in the monoclinic polymorph of anhydrous nevirapine and its various isostructural solvates. ingentaconnect.com
Crystal Packing and Intermolecular Interactions
The stability of the crystal lattice is derived from a network of intermolecular interactions. In this compound, the primary interaction involves the formation of centrosymmetric dimers, where two nevirapine molecules are linked by a pair of N—H···O hydrogen bonds. nih.gov This robust amide-amide interaction pattern is a recurring motif in the crystal structures of nevirapine. researchgate.net
Water molecules are integral to the crystal packing of the hemihydrate. researchgate.net Each water molecule is involved in three hydrogen bonds, functioning as a hydrogen bond donor to both a pyridine (B92270) nitrogen atom (O-H···N(pyridine)) and a carbonyl oxygen atom (O-H···O=C). researchgate.net
Amorphous State and Formation
Beyond crystalline forms, nevirapine can also exist in a non-crystalline, amorphous state.
Methods of Amorphous Form Generation (e.g., quench cooling)
The amorphous form of nevirapine can be produced by a method known as quench cooling. nih.gov This process involves melting the crystalline material, for example at temperatures between 245-250°C, and then subjecting the melt to rapid cooling, often by using liquid nitrogen. nih.gov The fast cooling rate inhibits molecular organization into an ordered, crystalline lattice, thereby trapping the compound in a disordered, high-energy amorphous state. nih.gov The resulting solid is typically described as having a glass-like appearance with an undefined particle shape. nih.gov The quench-cooling technique is also effective for producing co-amorphous systems, where nevirapine is combined with other co-formers. nih.govresearchgate.net
Stability and Recrystallization Behavior of Amorphous Nevirapine
Amorphous solids are of significant interest in the pharmaceutical industry due to their typically higher solubility and dissolution rates compared to their crystalline counterparts. nih.gov However, these advantages come at the cost of thermodynamic instability; amorphous materials exist in a higher energy state and have a natural tendency to revert to a more stable crystalline form over time, a process known as devitrification. nih.gov
The amorphous form of nevirapine demonstrates this characteristic instability. A key parameter governing its stability is the glass transition temperature (Tg), the point at which the material transitions from a rigid, glassy state to a more mobile, rubbery state. For amorphous nevirapine, the Tg has been identified at approximately 76°C. nih.gov Above this temperature, increased molecular mobility facilitates the structural rearrangement necessary for crystallization. nih.gov
Studies using Differential Scanning Calorimetry (DSC) have shown that when amorphous nevirapine is heated, it first undergoes a glass transition, followed by an exothermic event at around 129°C, which corresponds to its recrystallization into a stable crystalline form. nih.gov This crystalline form then melts at approximately 245°C. nih.gov The inherent instability of amorphous nevirapine necessitates strategies to prevent its recrystallization during storage and formulation.
One common and effective strategy is the creation of amorphous solid dispersions (ASDs). rsdjournal.orgnih.gov In an ASD, the amorphous drug is dispersed within a polymer matrix. rsdjournal.org This approach can stabilize the amorphous form by:
Increasing the Tg: A miscible blend of the drug and a high-Tg polymer results in an ASD with a single Tg higher than that of the drug alone, reducing molecular mobility. nih.govacs.org
Creating Drug-Polymer Interactions: Specific interactions, such as hydrogen bonds between the drug and the polymer, can further inhibit the drug's ability to self-assemble into a crystal lattice. rsdjournal.orgnih.gov
Research has shown that creating ASDs of nevirapine with polymers like polyvinylpyrrolidone (B124986) (PVP) can successfully stabilize the amorphous state and prevent recrystallization. rsdjournal.orgrsdjournal.org The stability and performance of these dispersions are highly dependent on the drug loading, with lower drug loadings often exhibiting greater stability due to the increased availability of the polymer to interact with and sterically hinder the drug molecules. rsdjournal.org
Cocrystal and Salt Formation of Nevirapine
Given the challenges of nevirapine's low aqueous solubility and the existence of various solid-state forms, crystal engineering offers a powerful alternative for modifying its physicochemical properties. acs.org The formation of multicomponent crystals, such as cocrystals and salts, allows for the targeted improvement of properties like solubility, dissolution rate, and stability without altering the chemical structure of the active pharmaceutical ingredient (API). acs.orgsphinxsai.com
Design Principles for Cocrystallization
The rational design of cocrystals is rooted in the principles of supramolecular chemistry and crystal engineering, which focus on controlling intermolecular interactions to build desired crystal structures. iucr.org The primary strategy involves the use of supramolecular synthons—robust and predictable non-covalent interactions, most commonly hydrogen bonds. nih.govresearchgate.net
Nevirapine's molecular structure is well-suited for this approach, offering several functional groups capable of forming strong hydrogen bonds:
An amide group: This group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for the formation of common and stable synthons, such as the amide-amide homodimer or the amide-carboxylic acid heterodimer. nih.govresearchgate.net
Pyridine nitrogen atoms: These act as effective hydrogen bond acceptors. mdpi.com
The selection of a suitable coformer is a critical step in cocrystal design. researchgate.net Coformers are typically pharmaceutically acceptable molecules with complementary functional groups that can form reliable hydrogen-bonded synthons with the API. nih.gov Carboxylic acids are frequently used coformers for nevirapine, as the carboxylic acid group can form a highly predictable R²₂(8) ring motif with nevirapine's amide group. researchgate.netrsc.org Computational tools can assist in screening potential coformers by predicting the likelihood of cocrystal formation based on molecular complementarity and hydrogen-bonding propensities. acs.orgunifesp.br
Characterization of Nevirapine Cocrystals (e.g., with benzoic acid, 3-hydroxybenzoic acid, gentisic acid)
Numerous nevirapine cocrystals have been successfully synthesized and characterized using a suite of analytical techniques to confirm the formation of a new, single-phase crystalline material with distinct properties. unifesp.br Key characterization methods include Powder X-ray Diffraction (PXRD) to identify a unique diffraction pattern, Differential Scanning Calorimetry (DSC) to determine a sharp, new melting point, and spectroscopic methods (FTIR, Raman) to probe the intermolecular interactions. nih.govnih.gov
Several cocrystals of nevirapine with various carboxylic acids have been reported:
Nevirapine-Benzoic Acid: Cocrystals formed with benzoic acid have been identified, where the molecules are linked through hydrogen bonds. iucr.org
Nevirapine-3-Hydroxybenzoic Acid: A cocrystal with 3-hydroxybenzoic acid (3-HBA) was found to have a distinct melting point at 171°C, significantly different from nevirapine (245°C) and 3-HBA (205°C). nih.gov This cocrystal demonstrated a 4.5-fold increase in solubility in acidic buffer compared to the pure drug. nih.govnih.gov
Nevirapine-Gentisic Acid: While specific characterization data for a gentisic acid cocrystal is less detailed in the provided results, gentisic acid (a dihydroxybenzoic acid) is a known coformer used to modify the properties of APIs. jst.go.jpsci-hub.se
The table below summarizes characterization data for selected nevirapine cocrystals.
| Coformer | Stoichiometry (NVP:Coformer) | Melting Point (°C) | Key Supramolecular Synthon | Reference |
| 3-Hydroxybenzoic Acid | 1:1 | 171 | Amide-Acid Heterosynthon | nih.gov |
| Salicylic Acid | 2:1 | - | Coformer H-bonded to NVP homodimer | iucr.orgrsc.org |
| Maleic Acid | 1:1 | - | Amide-Acid Heterosynthon | iucr.orgrsc.org |
| Saccharin | 2:1 | - | Coformer H-bonded to NVP homodimer | iucr.orgrsc.org |
| Benzoic Acid | 1:1 | - | Coformer H-bonded to NVP homodimer | iucr.org |
Comparison of Cocrystals with Hydrates and Solvates
Cocrystals represent a more deliberate and controlled approach to modifying solid-state properties compared to the often serendipitous formation of hydrates (containing water) and solvates (containing other solvents). researchgate.netnih.gov While all three can alter the crystal lattice and physicochemical properties of an API, cocrystals offer distinct advantages in design and stability.
The formation of nevirapine solvates with various solvents has been reported, but these can be unstable and prone to desolvation, which can trigger a conversion back to the original form. nih.govnih.gov For instance, solvates of nevirapine have shown desolvation events in thermal analysis, and compression pressure has been found to cause desolvation and partial crystal form conversion. nih.govnih.gov this compound, used in suspension formulations, incorporates water molecules that bridge pairs of drug molecules. nih.govresearchgate.net
Cocrystals, by contrast, are generally more stable because the coformer is a non-volatile solid integrated into the crystal lattice. sphinxsai.com The wide variety of available, pharmaceutically acceptable coformers allows for a more fine-tuned and predictable modulation of API properties. sphinxsai.com
The following table provides a comparative overview:
| Feature | Cocrystals | Hydrates/Solvates |
| Components | API + solid, non-volatile coformer | API + volatile solvent (water or other) |
| Design & Control | High degree of rational design via crystal engineering principles. sphinxsai.com | Formation can be unpredictable and difficult to control. |
| Stability | Generally robust; coformer is an integral and stable part of the lattice. sphinxsai.comnih.gov | Often metastable; prone to desolvation/dehydration upon changes in temperature or humidity, which can lead to phase transformations. nih.govnih.gov |
| Property Tuning | A vast library of coformers allows for fine-tuning of solubility, dissolution, and other properties. acs.orgsphinxsai.com | Property modulation is limited to the effect of incorporating a specific solvent molecule. |
Pre Formulation and Formulation Aspects of Nevirapine Hemihydrate
Particle Engineering and Crystal Habit Modification
The ability to control the crystal size and shape, known as crystal habit, is a critical aspect of pharmaceutical development. These properties can influence a drug's dissolution rate, flowability, and compressibility, all of which are vital for producing a consistent and effective dosage form.
Particle Size Control for Performance Enhancement
Particle size is a critical physical characteristic that can significantly influence the dissolution rate and, consequently, the bioavailability of poorly soluble drugs like nevirapine (B1678648). nih.gov Various techniques are employed to control particle size to enhance drug performance.
Micronization: While not extensively detailed in the provided context for nevirapine hemihydrate specifically, micronization is a common technique used to reduce particle size and increase surface area, which can enhance the dissolution of poorly soluble compounds. A patent for a pharmaceutical suspension of this compound specifies that the particle size should be between approximately 1 and 150 microns, and that the hemihydrate can be milled to achieve this range. google.com
Nanospheres and Microspheres: Formulating nevirapine into nanospheres and microspheres is another approach to control particle size and improve drug delivery.
Nanoparticles: Nevirapine-loaded nanoparticles have been prepared using methods like ionic gelation and solvent evaporation. researchgate.net These nanoparticles can be formulated with polymers like chitosan. researchgate.net Studies have shown that the concentration of the polymer can affect the drug entrapment efficiency, with one study reporting a maximum entrapment of 91.73%. researchgate.net
Microspheres: Mucoadhesive microspheres of nevirapine have been formulated using polymers such as HPMC and Carbopol 940 in combination with sodium alginate, using an ionotropic gelation method. innovareacademics.in The mean particle size of these microspheres has been reported to range from 705.21±2.00 to 935.45±2.07 μm. innovareacademics.in These formulations have demonstrated controlled release of nevirapine for up to 12 hours. innovareacademics.in
Solid-State Stability Studies
The solid-state stability of a pharmaceutical compound is a critical factor that can affect its shelf life and therapeutic efficacy. For a hydrated form like this compound, understanding its behavior under different environmental conditions is paramount.
Influence of Temperature and Humidity on Solid Form Conversion
Elevated temperature and humidity can induce solid-state transformations in nevirapine solvates. ingentaconnect.com A study investigating the effects of storing various nevirapine solvates, along with the anhydrous and hemihydrate forms, at 40°C and 75% relative humidity (RH) for 28 days revealed that some solvates converted to the anhydrous form of nevirapine, while others transformed into the hemihydrate. ingentaconnect.com
The key determinant for the final form was found to be the water miscibility of the solvent in the original solvate. ingentaconnect.com Solvates containing water-soluble guest solvents were more likely to transform into the hemihydrate, as water molecules could enter the solvent channels and displace the original solvent. ingentaconnect.com Conversely, solvates with hydrophobic guest solvents tended to desolvate to the anhydrous form. ingentaconnect.com This suggests that in the absence of a guest solvent, the crystal structure can change in a way that prevents water from entering after desolvation. ingentaconnect.com
Desolvation and Dehydration Processes
The processes of desolvation (removal of solvent) and dehydration (removal of water) are crucial aspects of the solid-state chemistry of this compound and its solvates. These processes can be studied using thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.govnih.gov
The commercial form of nevirapine typically shows a single sharp melting endotherm in DSC, indicating it is an anhydrous form. nih.gov In contrast, solvated forms, including the hemihydrate, exhibit an initial endothermic peak corresponding to desolvation, followed by a melting endotherm. nih.gov The temperature of the desolvation peak is indicative of the stability of the solvate. nih.gov
For instance, a study on various nevirapine solvates showed that the desolvation temperatures were often higher than the boiling points of the respective solvents, suggesting that the solvent molecules are tightly bound within the crystal lattice. nih.gov Compression pressure during tablet manufacturing can also lead to desolvation and a partial conversion of the crystal form. nih.govscienceopen.com
The dehydration of this compound to the anhydrous form can be achieved by drying at elevated temperatures (90-100°C), while drying at lower temperatures (35-40°C) preserves the hemihydrate form. nih.gov
Table 2: Thermal Behavior of Nevirapine Forms
| Form | DSC Events | TGA Weight Loss | Interpretation |
|---|---|---|---|
| Commercial Nevirapine | Single sharp melting endotherm at ~246.4°C nih.gov | No significant weight loss before melting | Anhydrous form nih.gov |
| Nevirapine Solvates (e.g., hemi-ethanolate) | Desolvation endotherm followed by melting endotherm nih.gov | Weight loss corresponding to solvent stoichiometry nih.gov | Solvated form nih.gov |
| This compound | Dehydration endotherm followed by melting endotherm | Weight loss corresponding to ~0.5 moles of water | Hemihydrate form |
Excipient Compatibility Studies
Excipients are inactive substances used in the formulation of a drug product. It is essential to ensure that the chosen excipients are compatible with the API to prevent any physical or chemical interactions that could compromise the stability, bioavailability, or safety of the final product.
Studies have been conducted to evaluate the compatibility of nevirapine with common pharmaceutical excipients. researchgate.netnih.gov One such study investigated the compatibility of nevirapine with lactose, microcrystalline cellulose, polyvinylpyrrolidone (B124986) and polyvinyl acetate (B1210297) copolymer (PVP/PVA), and hydroxypropylmethylcellulose (B13716658) (HPMC). researchgate.netnih.gov The results from this study, which utilized thermoanalytical methods, indicated that nevirapine was compatible with all the tested excipients. researchgate.netnih.gov
Another study focusing on the development of dispersible tablets mentioned that excipients were selected based on prior knowledge and supported by API-excipient compatibility studies. who.int These studies are crucial for developing stable and effective formulations of this compound.
In Vitro Dissolution Behavior of Different Solid Forms
The dissolution characteristics of a drug are paramount to its bioavailability, particularly for compounds like nevirapine, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, exhibiting low solubility and high permeability. dissolutiontech.comnih.gov The rate at which the solid drug dissolves in the gastrointestinal fluid often becomes the rate-limiting step for its absorption. nih.gov
Intrinsic Dissolution Rate Comparisons among Forms
The intrinsic dissolution rate (IDR) is a key physicochemical parameter that measures the dissolution rate of a pure drug substance under constant surface area, agitation, pH, and temperature. It provides a standardized method to compare the dissolution characteristics of different solid forms of a drug.
Studies have shown that different solid forms of nevirapine, including its anhydrous form, hemihydrate, and various solvates, exhibit distinct IDRs. For instance, the intrinsic dissolution of commercial batches of nevirapine has been found to be similar. nih.govscienceopen.com However, recrystallized samples from different solvent systems, which can result in the formation of weak solvates with varying crystal habits, have demonstrated lower intrinsic dissolution rates compared to the commercial sample. nih.govscienceopen.comresearchgate.net This suggests that the crystalline structure and the presence of solvated molecules significantly influence how readily the drug dissolves.
Interestingly, an amorphous form of nevirapine has shown slightly higher aqueous solubility than the commercial crystalline form. nih.govscienceopen.comresearchgate.net Amorphous solids, lacking a long-range ordered molecular structure, generally exhibit higher solubility and dissolution rates. nih.gov
Furthermore, the formation of multicomponent systems like eutectic mixtures and cocrystals has been explored to enhance the dissolution of nevirapine. Eutectic systems of nevirapine with theophylline (B1681296) and caffeine (B1668208) have demonstrated a significant increase in dissolution kinetics. conicet.gov.ar Similarly, cocrystals of nevirapine with coformers like 3-hydroxy benzoic acid have shown a notable increase in IDR compared to the pure drug in 0.1 N hydrochloric acid. sid.ir
A study comparing a novel crystalline form of nevirapine, designated as Form-VI, which aggregates into nanospheres and microspheres, showed it to be at least 30% more soluble than the conventional anhydrous form and 140% more soluble than the conventional hemihydrate form. google.com
Table 1: Intrinsic Dissolution Rate (IDR) Data for Nevirapine Forms
| Nevirapine Form | Dissolution Medium | IDR (µg/sq.mm/min) | Reference |
|---|---|---|---|
| Commercial Batch (1000 psi) | 0.1 N HCl | 0.087 ± 0.007 | nih.gov |
| Commercial Batch (2000 psi) | 0.1 N HCl | 0.088 ± 0.006 | nih.gov |
| Recrystallized Samples | 0.1 N HCl | Lower than commercial sample | nih.gov |
pH-Dependent Dissolution Characteristics
Nevirapine is a weakly basic drug with a pKa of 2.8, and as such, its solubility and dissolution are highly dependent on the pH of the surrounding medium. dissolutiontech.comnih.gov
Powder dissolution studies have consistently shown that nevirapine exhibits maximum dissolution in acidic conditions. nih.govscienceopen.comresearchgate.net For example, more than 80% of the drug is released in 0.1 N HCl (pH 1.2), while at higher pH values of 6.8 and 7.4, the release is less than 70%. nih.gov This is because at pH values below its pKa, nevirapine is more readily ionized and thus more soluble in aqueous buffers. nih.gov The solubility of nevirapine significantly decreases as the pH of the solution increases. For instance, at a pH of 1.5, the solubility is 1.9 mg/mL, whereas at pH 4.0, it drops to 0.1 mg/mL and remains relatively constant at higher pH levels. core.ac.uk
This pH-dependent solubility is a critical factor in its formulation development, as the drug will encounter varying pH environments as it transits through the gastrointestinal tract.
Table 2: pH-Dependent Dissolution of Nevirapine
| pH of Dissolution Medium | Percentage of Drug Released | Reference |
|---|---|---|
| 1.2 (0.1 N HCl) | > 80% | nih.gov |
| 2.0 (0.01 N HCl) | Not specified, but higher than at pH 6.8 and 7.4 | nih.gov |
| 6.8 (Phosphate Buffer) | < 70% | nih.gov |
| 7.4 (Phosphate Buffer) | < 70% | nih.gov |
Impact of Solid Form and Particle Size on Dissolution Enhancement
The solid form of a drug, whether crystalline or amorphous, and its particle size are crucial determinants of its dissolution rate. For nevirapine, different solid forms have been shown to have varying dissolution profiles. While nevirapine anhydrous is used in tablet formulations, the hemihydrate form is utilized in suspensions. nih.govresearchgate.net
Studies have indicated that while different recrystallized forms of nevirapine can have different crystal habits, they may share the same internal crystal lattice, as revealed by similar melting points. nih.govscienceopen.com However, even subtle differences in the solid state can impact dissolution.
Regarding particle size, one might expect that reducing particle size would increase the surface area and thus enhance dissolution. However, for nevirapine, studies have shown that there is no significant effect of particle size on its dissolution. nih.govscienceopen.comresearchgate.net This could be attributed to factors such as poor wettability and agglomeration of fine particles, which can counteract the benefits of a larger surface area. nih.gov
In contrast, the formation of solid dispersions has proven to be an effective strategy for enhancing the dissolution of nevirapine. ijisrt.comscispace.com By dispersing the drug in a hydrophilic carrier, such as polyethylene (B3416737) glycol (PEG) 4000, the particle size of the drug is reduced at a molecular level, leading to improved dissolution. ijisrt.com Solid dispersions can yield finer particles compared to physical mixtures, which has been shown to improve the dissolution of medications. ijisrt.com
Novel Delivery Systems (Theoretical and In Vitro Development)
To overcome the challenges associated with the low solubility of nevirapine, various novel drug delivery systems have been investigated in theoretical and in vitro settings.
Non-Polymeric Nanocarriers (e.g., liposomes, solid lipid nanoparticles, ethosomes)
Non-polymeric nanocarriers offer a promising approach to improve the delivery of poorly soluble drugs like nevirapine. These systems can encapsulate the drug, increase its solubility and stability, and potentially target its release.
Self-Emulsifying Drug Delivery Systems (SEDDS): A lipid-based SEDDS formulation of nevirapine has been developed to enhance its oral delivery. researchgate.net This system, composed of oil, a surfactant, and a co-surfactant, spontaneously forms a microemulsion in the gastrointestinal tract. researchgate.net In vitro diffusion studies showed a significantly higher release of nevirapine from the SEDDS (99.18%) compared to a marketed suspension (65.14%) over five hours. researchgate.net
Nanosuspensions: Nanosuspensions, which are submicron colloidal dispersions of drug particles, have been prepared to improve the dissolution rate of nevirapine. nih.gov By reducing the particle size to the nanometer range, the surface area is dramatically increased, leading to enhanced dissolution and potentially improved bioavailability. nih.gov In vitro release studies demonstrated that nevirapine nanosuspensions had a superior dissolution profile compared to both the pure drug and a marketed oral suspension. nih.gov
Polymeric Nanocarriers: While the focus is on non-polymeric systems, it's worth noting that polymeric nanocarriers have also been explored for the delivery of anti-HIV drugs, highlighting the broad interest in nanotechnology for this therapeutic area. core.ac.uk
Strategies for Dissolution Rate Enhancement
Several strategies have been employed to enhance the dissolution rate of nevirapine, primarily by modifying its solid-state properties or by formulating it into advanced delivery systems.
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. Solid dispersions of nevirapine with hydrophilic polymers like PEG 6000 and PVP K30 have shown a significant increase in dissolution rate. scispace.com The mechanisms behind this enhancement include a reduction in particle size, improved wettability, and potentially the conversion of the drug to a more soluble amorphous state. scispace.com
Cocrystallization: The formation of cocrystals, which are multicomponent crystals of a drug and a coformer, has emerged as a viable method to improve the physicochemical properties of active pharmaceutical ingredients. Novel cocrystals of nevirapine with salicylamide (B354443) and 3-hydroxy benzoic acid have been shown to have a higher intrinsic dissolution rate than the pure drug. sid.ir
Nanosuspension Technology: As mentioned earlier, reducing the particle size of nevirapine to the nanoscale through nanosuspension technology is a direct and effective way to increase its surface area and, consequently, its dissolution velocity. nih.gov
Formation of Eutectic Mixtures: Creating eutectic systems, which are intimate mixtures of a drug and another compound that melt at a temperature lower than the melting points of the individual components, has also been shown to improve the dissolution kinetics of nevirapine. conicet.gov.ar
Use of Surfactants: The addition of surfactants can improve the wettability and solubility of poorly soluble drugs. Studies on nevirapine cocrystals have shown that their solubility can be further enhanced in the presence of surfactants like Tween 80. sid.ir
Impurity Profiling and Degradation Product Characterization
Forced Degradation Studies (Stress Testing)
Forced degradation studies on nevirapine (B1678648) hemihydrate have been conducted under various conditions, including acidic, basic, thermal, oxidative, and photolytic stress, to determine its degradation pathways. saudijournals.comcore.ac.uk
Nevirapine hemihydrate demonstrates significant degradation under acidic conditions. scirp.orgnih.gov Studies have shown that when subjected to acid hydrolysis, such as with 2 N HCl at 80°C for up to 8 hours, a notable degradation of approximately 20.91% occurs. scirp.org The primary degradation product formed under these conditions has been identified. scirp.org The degradation can be mitigated by storing solutions under refrigerated conditions (2-8°C) or by using less acidic diluents. researchgate.net
One study involved taking 1 ml of a 100 ppm standard solution, adding 1 ml of 1N HCl, and keeping it for 24 hours before neutralization. saudijournals.com Another detailed study used 200 mg of nevirapine dissolved in 5 mL of 2 N HCl solution at 80°C with reflux, followed by neutralization. scirp.org
In contrast to its susceptibility to acid, this compound is found to be relatively stable under basic conditions. scirp.org Studies subjecting the compound to 1N NaOH for 24 hours showed no significant degradation. scirp.orgpharmainfo.in This indicates a higher stability of the molecule's core structure to alkaline environments.
Thermal stress has been shown to induce degradation of this compound. scirp.org When exposed to a temperature of 110°C for 24 hours, the drug exhibited a degradation of 16.48%. scirp.org Another study conducted at 60°C for 24 hours also reported thermal degradation. saudijournals.compharmainfo.in The anhydrous form of nevirapine can be obtained by drying the hemihydrate form at high temperatures (90-100°C). nih.gov
This compound is susceptible to degradation under oxidative conditions. nih.gov Exposure to 10% hydrogen peroxide for 24 hours resulted in degradation. pharmainfo.in Another study also confirmed its degradation in the presence of oxidizing agents. nih.gov However, some studies have reported that nevirapine is stable under oxidative conditions, suggesting that the extent of degradation may depend on the specific conditions used. scirp.org Phase I metabolism of nevirapine in the body involves oxidation by cytochrome P450 enzymes, leading to various hydroxylated metabolites. nih.govnih.govpharmgkb.org
Exposure to light is another stress condition under which the stability of this compound has been evaluated. Some studies have reported that nevirapine is stable under photolytic conditions. scirp.org However, other research indicates that photolytic degradation does occur. saudijournals.comnih.gov For instance, placing the standard drug powder in a UV chamber for 24 hours led to degradation. saudijournals.compharmainfo.in The discrepancy in findings may be due to the different experimental setups and the form of the drug used (solid vs. solution). A study on the photocatalytic degradation of nevirapine identified n-butanol as a stable degradation fragment. nih.gov
Identification and Structural Elucidation of Degradation Products
The characterization of degradation products is crucial for understanding the degradation pathways and ensuring the safety of the drug product. Various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy, have been employed to identify and elucidate the structures of nevirapine degradation products. scirp.orgresearchgate.netnih.gov
Under acidic degradation, a significant impurity was identified as 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid. scirp.org This product was isolated and its structure was confirmed using 1H NMR, 13C NMR, and HRMS, which showed a molecular weight of 244.10 and a molecular formula of C₁₂H₁₂N₄O₂. scirp.org The proposed mechanism for the formation of this acid degradation product involves the hydrolysis of the diazepine (B8756704) ring. scirp.org
In a study on a triple combination tablet containing lamivudine, zidovudine (B1683550), and nevirapine, a degradation product was identified as 1-[5-hydroxymethyl-4-(5-methyl-2,3-dihydro- saudijournals.comscirp.orgresearchgate.nettriazole-1-yl)-tetrahydrofuran-2-yl]-5-methyl-1H-pyrimidine-2,4-(1H,3H)dione. nih.gov
The table below summarizes the key degradation product identified in the literature.
| Degradation Condition | Degradation Product Name | Molecular Formula | Molecular Weight |
| Acidic | 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid | C₁₂H₁₂N₄O₂ | 244.10 |
Use of Advanced Analytical Techniques for Unknown Impurity Identification
To identify unknown impurities and degradation products of nevirapine, a suite of advanced analytical techniques is employed. These methods provide the high sensitivity and specificity required to detect and structurally elucidate compounds present in minute quantities.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This powerful technique is widely used for the separation and identification of nevirapine and its metabolites. mdpi.comnih.gov LC-MS/MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities and their fragmentation patterns, which aids in structural elucidation. mdpi.comnih.gov Studies have utilized LC-MS/MS to identify degradation products formed under various stress conditions. nih.gov For instance, in one study, LC-MS/MS was instrumental in proposing the chemical structures and formation mechanisms of three degradation products. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the definitive structural characterization of isolated impurities. scirp.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as 1H NMR, 13C NMR, HSQC, and HMBC, provide detailed information about the connectivity of atoms within a molecule, allowing for the precise determination of the chemical structure of degradation products. scirp.org For example, an unknown acid degradation product of nevirapine was isolated and its structure was confirmed using 1H NMR, 13C NMR, and 2D NMR experiments. scirp.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity. scirp.org This information is crucial for confirming the molecular formula of a degradation product. In one study, HRMS analysis of an acid degradation product showed a protonated molecular ion at m/z 245.1033, corresponding to the molecular formula C12H13N4O2. scirp.org
Proposed Chemical Structures and Formation Mechanisms of Degradants
Forced degradation studies, where nevirapine is subjected to stress conditions such as acid, base, heat, oxidation, and light, are crucial for identifying potential degradation products. scirp.orgsaudijournals.com These studies have revealed that nevirapine is particularly susceptible to degradation under acidic and thermal conditions. scirp.org
Under acidic conditions, a significant degradation product has been identified as 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid. scirp.org The formation of this product is proposed to occur through the hydrolysis of the diazepine ring of the nevirapine molecule. scirp.org
Thermal degradation of nevirapine has been shown to yield known impurities, Nevirapine Related Compound A and Nevirapine Related Compound C. scirp.org The structures of these compounds have been confirmed by comparing their mass spectra and NMR data with that of reference standards. scirp.org
Here is a table summarizing some of the known impurities and degradation products of Nevirapine:
| Compound Name | Molecular Formula | Molecular Weight | Type |
| Nevirapine Related Compound A | C14H14N4O | 254.29 | Impurity |
| Nevirapine Related Compound B | C12H10N4O | 226.23 | Impurity |
| Nevirapine Related Compound C | C15H16N4O | 268.31 | Impurity |
| 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid | C12H12N4O2 | 244.10 | Degradation Product |
Stability-Indicating Analytical Method Development and Validation
To ensure the quality of nevirapine throughout its shelf life, it is essential to have a validated stability-indicating analytical method. Such a method must be able to separate the intact drug from its impurities and degradation products, allowing for their accurate quantification. nih.govpharmacophorejournal.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques used for this purpose. nih.govpharmacophorejournal.comthermofisher.com Several stability-indicating HPLC and UHPLC methods have been developed and validated for nevirapine according to the guidelines of the International Council for Harmonisation (ICH). scirp.orgnih.govthermofisher.comscispace.com
These methods are typically validated for specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness. nih.gov A validated method ensures that it is suitable for its intended purpose, which includes routine quality control and stability testing of nevirapine drug substances and products. nih.govpharmacophorejournal.com For instance, a developed RP-UPLC method was shown to be able to separate all degradation products from the drug compound, confirming its stability-indicating nature. scirp.org
Degradation Kinetics and Pathway Elucidation
Understanding the rate at which a drug degrades and the pathways through which it degrades is crucial for predicting its shelf life and for developing stable formulations. nih.gov Studies on nevirapine have shown that it is susceptible to degradation under acidic and oxidative conditions. nih.gov
The degradation kinetics of nevirapine have been studied, and the order of the degradation reaction has been evaluated. nih.gov This information is vital for determining the appropriate storage conditions for the drug product.
By identifying the degradation products and understanding their formation pathways, it is possible to propose a comprehensive degradation profile for nevirapine. This knowledge aids in the development of manufacturing processes and packaging that minimize the formation of these degradants, thereby ensuring the quality, safety, and efficacy of the final drug product.
Synthetic Chemistry and Process Optimization for Nevirapine Hemihydrate
Overview of Nevirapine (B1678648) Synthetic Routes
The commercial synthesis of Nevirapine has progressed through several generations, each aiming to improve upon the last in terms of yield and efficiency.
Optimization of Synthetic Pathways for Nevirapine Precursors and Final Product
Intensive research has led to significant optimizations in the synthesis of both the Nevirapine precursors and the final active pharmaceutical ingredient (API), resulting in higher yields and improved process economics.
Precursor Synthesis Optimization:
2-Cyclopropylamino-nicotinic acid (2-CAN): A more efficient synthesis of 2-CAN has been developed that uses only one equivalent of cyclopropylamine (B47189) reacting with 2-chloronicotinonitrile under pressure. github.io This amination is followed by a sequential, one-pot hydrolysis to produce 2-CAN. github.io This optimized pathway dramatically increases the yield to 91%, a substantial improvement over the 70% of the previous commercial method. github.io The resulting 2-CAN can then be esterified, for example with thionyl chloride in methanol, to produce methyl 2-cyclopropylaminonicotinate (Me-CAN) in 95% yield. google.comgithub.io
Final Product Synthesis Optimization:
| Synthesis Generation | Key Starting Materials | Reported Overall Yield | Reference |
|---|---|---|---|
| First Generation | 2-chloro-nicotinic acid, 2-chloro-3-amino-4-picoline (CAPIC) | ~59% | google.com |
| Second Generation | 2-cyclopropylamino-nicotinic acid (2-CAN), 2-chloro-3-amino-4-picoline (CAPIC) | ~68% | google.com |
| Optimized/Novel Route | Methyl 2-cyclopropylaminonicotinate (Me-CAN), 2-chloro-3-amino-4-picoline (CAPIC) | ~91% | github.io |
Novel Synthetic Methodologies (e.g., single unit operation approaches)
A paradigm shift in Nevirapine synthesis has been the development of highly consolidated processes, often referred to as "single unit operation" or "one-pot" syntheses. google.comvcu.edu This innovative approach streamlines manufacturing by minimizing handling, solvent changes, and intermediate isolation steps.
The core of this methodology is the reaction of Me-CAN and CAPIC in a common solvent system, such as diglyme, with a strong base like sodium hydride. vcu.edu The two critical chemical transformations—the initial formation of the amide intermediate (often referred to as CYCLOR) and its subsequent intramolecular cyclization to yield Nevirapine—are conducted sequentially in the same solvent. google.com This can be performed in a single reaction vessel simply by adjusting conditions and adding reagents as needed. google.com
This "telescoping" of reaction steps provides numerous advantages:
It eliminates the need for costly and time-consuming solvent exchanges. google.com
It significantly lowers operating costs and reduces waste generation. github.iovcu.edu
Impurity Control and Management in Synthesis
The identification and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and quality of the final drug product. nih.govresearchgate.netresearchgate.net
Key strategies for impurity management in Nevirapine synthesis include:
Use of High-Purity Starting Materials : Employing precursors synthesized via optimized, high-yield routes, such as the improved Me-CAN synthesis, ensures that fewer impurities are introduced into the final reaction steps, resulting in an API with no new detectable impurities. google.com
Analytical Monitoring : High-Performance Liquid Chromatography (HPLC) is an essential tool for monitoring the impurity profile throughout the manufacturing process, allowing for tight control. researchgate.netacs.orgthermofisher.com
Forced Degradation Studies : These studies help to understand how and why impurities are formed. For instance, in the synthesis of a Nevirapine analogue, an impurity was traced back to a side-reaction between an intermediate and the oxidant used in the process. nih.gov
Solvent Selection and Recycling in Manufacturing
Solvent use is a major factor in the cost, efficiency, and environmental footprint of a chemical process, often quantified by the Process Mass Intensity (PMI), which measures the total mass of materials used to produce a kilogram of product. github.ionih.gov
Early Nevirapine syntheses were characterized by multiple solvent exchanges, which contributed to process complexity, cost, and waste. github.io The development of novel, consolidated synthetic routes was made possible by the strategic selection of common solvents for multiple reaction steps. google.com
In an optimized synthesis of the CAPIC precursor, toluene (B28343) was identified as an effective common solvent for three consecutive steps. This allowed for approximately 75% of the toluene to be recovered and recycled, significantly improving the process's green credentials. google.com
For the final two steps of Nevirapine synthesis—the condensation and cyclization—diglyme has been established as the preferred solvent. google.comvcu.educhemicalbook.com
Mechanistic and Molecular Insights into Nevirapine Activity and Resistance
Molecular Mechanism of Action of Nevirapine (B1678648)
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.govnatap.orgnih.gov Its mechanism of action is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs). wikipedia.org
Nevirapine binds to a specific, hydrophobic pocket in the p66 subunit of the HIV-1 RT. nih.govnih.govnih.gov This binding site is located approximately 10 Å away from the polymerase active site and is known as the NNRTI-binding pocket (NNRTI-BP). nih.govnih.gov The binding is allosteric, meaning it influences the enzyme's activity without directly blocking the active site. nih.govplos.org The interaction involves van der Waals forces and potential π-π stacking between the aromatic rings of nevirapine and tyrosine residues (Tyr181 and Tyr188) within the binding pocket. ukzn.ac.za This allosteric binding site is not present in the unliganded enzyme; instead, the binding of nevirapine itself induces the formation of this pocket. nih.gov
The binding of nevirapine to the allosteric site induces significant conformational changes in the reverse transcriptase enzyme. nih.govnih.gov These distortions affect both the local structure around the NNRTI-BP and more distant regions of the enzyme. nih.gov Key changes include:
Re-orientation of Amino Acid Side Chains: The side chains of critical tyrosine residues, Tyr181 and Tyr188, flip their positions upon nevirapine binding. nih.govnih.gov
Displacement of Structural Elements: The β12-β13-β14 sheet, which is part of the "primer grip" responsible for correctly positioning the primer strand, is displaced. nih.govnih.gov This shift moves the primer terminus away from the polymerase active site by approximately 4-5.5 Å. nih.gov
Thumb and Fingers Subdomain Alterations: Nevirapine binding can lock the "thumb" subdomain in a hyperextended position and leads to a loss of interaction between the "fingers" and the nucleic acid. nih.gov This distorts the dNTP-binding pocket. nih.gov
These collective structural changes disrupt the precise geometry of the polymerase catalytic site, hindering its function. natap.orgnih.govdrugbank.comfda.gov
By inducing the previously mentioned conformational changes, nevirapine effectively blocks both the RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT. natap.orgdrugbank.comfda.gov The distortion of the enzyme's catalytic site and the improper positioning of the nucleic acid template-primer prevent the efficient incorporation of nucleotides. nih.govnih.gov This ultimately halts the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV life cycle. nih.govncats.io It is important to note that nevirapine is specific to HIV-1 RT and does not inhibit HIV-2 RT or human DNA polymerases. natap.orgdrugbank.com
Nevirapine exhibits a non-competitive inhibition profile. nih.govresearchgate.net This means its inhibitory activity is not overcome by increasing the concentrations of the template, primer, or nucleoside triphosphates (dNTPs). natap.orgdrugbank.comfda.govresearchgate.net Pre-steady-state kinetic analyses have shown that nevirapine does not interfere with the binding of dNTPs to the enzyme. nih.gov Instead, it blocks the chemical step of nucleotide incorporation, leading to a nonproductive enzyme-DNA-dNTP complex. nih.gov The inhibitor essentially traps the enzyme in a conformation that, while still able to bind its substrates, is catalytically inept. nih.gov
In Vitro and Cellular Resistance Mechanisms to Nevirapine
A significant challenge with nevirapine therapy is the rapid emergence of drug-resistant HIV-1 strains. nih.govnih.govresearchgate.net This resistance is primarily caused by specific mutations in the pol gene, which encodes the reverse transcriptase enzyme. These mutations alter the NNRTI-binding pocket, reducing the affinity of nevirapine for its target. acs.org
Several key mutations within the HIV-1 reverse transcriptase have been identified that confer resistance to nevirapine. These mutations can emerge quickly, sometimes within the first week of therapy. nih.govresearchgate.net
| Mutation | Effect on Nevirapine Susceptibility | Clinical Observations |
| K103N | Confers high-level resistance. medscape.comoup.com Does not significantly impact viral fitness. medscape.com | One of the most prevalent NNRTI resistance mutations. medscape.comoup.com Can be selected by single-dose nevirapine and persist long-term. nih.govoup.com |
| V106A | Can confer high levels of nevirapine resistance. nih.gov | Identified in patients treated with nevirapine, often emerging alongside other mutations. nih.gov |
| V108I | Considered a polymorphic accessory mutation. plos.org | Often found in combination with other resistance mutations. nih.gov |
| Y181C | Confers high-level resistance to nevirapine. medscape.com Significantly reduces the binding affinity of nevirapine by approximately 500-fold due to a faster inhibitor dissociation rate. acs.org | A very common mutation selected by nevirapine therapy, but its emergence can be suppressed by the concurrent use of zidovudine (B1683550). nih.govmedscape.comoup.com |
| Y188C | Associated with nevirapine resistance. | Identified in patient isolates following nevirapine therapy. nih.gov |
| G190A | Confers high-level resistance to nevirapine. medscape.com Can reduce viral fitness. medscape.comnih.gov | Frequently found in patients failing nevirapine-containing regimens. medscape.comnih.govplos.org |
This table presents a summary of key resistance mutations. The presence and clinical impact of these mutations can vary based on treatment history and viral subtype.
The development of these mutations, particularly Y181C and G190A, is frequently observed in patients undergoing nevirapine-containing treatment regimens. medscape.complos.org The K103N mutation is also highly prevalent and problematic as it confers broad cross-resistance to other NNRTIs. medscape.comoup.com Studies have shown that in long-term therapy, the dominant K103N mutation might decrease in frequency, while the prevalence of Y181C and G190A variants can increase. nih.gov The rapid selection of these and other mutations underscores the low genetic barrier to nevirapine resistance. plos.org
Impact of Specific Mutations on Enzyme Susceptibility
The effectiveness of nevirapine is significantly compromised by the emergence of specific mutations in the HIV-1 reverse transcriptase (RT) enzyme, which reduce the drug's binding affinity. A single amino acid substitution can lead to high-level resistance. nih.gov
Key mutations that confer resistance to nevirapine include K103N, Y181C, and G190A. mdpi.com The K103N mutation, for instance, can reduce susceptibility to nevirapine by creating a hydrogen bond with the Y188 residue, which narrows the entrance to the drug-binding pocket and hinders nevirapine's entry. mdpi.com The Y181C mutation confers high-level resistance (50- to 100-fold) to nevirapine by disrupting the aromatic stacking interactions that stabilize the drug within the binding pocket. nih.govmdpi.com Similarly, the Y188L mutation results in high-level resistance to nevirapine. mdpi.com
Other mutations such as L100I, V106A, V108I, and Y188C also contribute to reduced nevirapine susceptibility. nih.govplos.orgasm.org The L100I and V106A mutations primarily increase the dissociation rate (koff) of nevirapine from the enzyme, while the K103N mutation decreases the association rate (kon). nih.gov The Y181I and Y188L mutations affect both the association and dissociation rates. nih.gov
The impact of these mutations on nevirapine susceptibility can be additive. For example, the combination of K103N and Y181C results in cross-resistance to all first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com The presence of the H221Y mutation, in conjunction with Y181C, can dramatically increase resistance to nevirapine, with fold increases in the 50% inhibitory concentration (IC50) ranging from approximately 100- to over 3,400-fold depending on the background mutations. nih.gov
The following table summarizes the impact of various single and combined mutations on nevirapine susceptibility.
| Mutation(s) | Fold Change in Nevirapine Susceptibility (IC50) | Reference(s) |
| K103N | 43.5 | kuleuven.be |
| Y181C | 50-100 | nih.gov |
| M230L | 33 | kuleuven.be |
| I132M | >10 | portlandpress.com |
| K101Q/Y181C/H221Y | 3444.6 ± 834.5 | nih.gov |
| V179D/Y181C/H221Y | 1132.6 ± 180.4 | nih.gov |
| K103N/Y181C/H221Y | 100.6 ± 32.5 | nih.gov |
Evolution of Resistance in Cellular Models (e.g., single vs. double mutants in serial passages)
In vitro studies using cell cultures have demonstrated that resistance to nevirapine can develop rapidly. asm.org Serial passaging of HIV-1 in the presence of the drug often leads to the selection of viruses with significant reductions in susceptibility. asm.org
Initially, single mutations are often selected. For instance, when nevirapine is used as a monotherapy in cell culture, the Y181C mutation is readily selected and results in a greater than 100-fold decrease in susceptibility. asm.org However, the evolutionary pathway of resistance can be influenced by the presence of other antiretroviral agents. When nevirapine is co-administered with zidovudine (AZT), the emergence of the Y181C mutation is often prevented, leading to the selection of alternative mutations at positions such as 103, 106, 108, 188, and 190. asm.org
Studies have shown that single-resistant mutants can be present in chronically infected individuals at mean frequencies of approximately 10⁻⁴ to 10⁻⁵. asm.org Double mutants are found at much lower frequencies, around 10⁻⁸ to 10⁻⁹, while triple and higher-order mutants are generally absent before therapy. asm.org The frequency of these pre-existing single mutants often correlates with their relative fitness. asm.org
The development of resistance is a dynamic process. In some long-term in vitro and in vivo observations, the initially dominant K103N mutation may decrease over time, while the prevalence of Y181C or G190A mutations may increase. researchgate.net This suggests a shifting landscape of viral populations under continuous drug pressure. The combination of mutations, such as the K103N/Y181C double mutant, can lead to broad cross-resistance to first-generation NNRTIs. mdpi.com
Fitness of Resistant Variants in Absence of Drug
In the absence of nevirapine, most drug-resistant HIV-1 variants exhibit reduced replicative fitness compared to the wild-type virus. researchgate.netnih.gov This fitness cost is a critical factor in the dynamics of the viral population. oup.com
Studies comparing the competitive fitness of common nevirapine-resistant mutants have shown that all viable variants tested were less fit than the wild-type virus. researchgate.net The relative fitness of single mutants in the absence of the drug was found to be in the order of: 103N > 181C > 190A > 188C > 106A. researchgate.net This order correlates with the frequency at which these mutations are observed in patients undergoing nevirapine monotherapy. researchgate.net
Generally, double mutants are less fit than single mutants, and triple mutants are less fit than double mutants. researchgate.net However, the fitness of single and double mutants is not always predictive of the fitness of the resulting triple mutants, indicating complex interactions between the resistance-conferring residues. researchgate.net Despite the general fitness cost, some mutations, like K103N, have a relatively small impact on fitness (relative fitness of ~0.9), which may contribute to their persistence in the viral population even after cessation of therapy. asm.org
The reduced fitness of resistant strains means that in the absence of drug pressure, the wild-type virus will typically outcompete the resistant variants, causing the frequency of these mutants to decline over time. nih.gov However, these resistant variants can persist at low levels as minority species within the viral population and can be archived in latently infected cells. asm.orgoup.com
Enzymatic Metabolism and Biotransformation (In Vitro Studies)
Role of Cytochrome P450 Isozymes (e.g., CYP3A4, CYP2B6)
In vitro studies utilizing human liver microsomes have established that nevirapine is extensively metabolized by the cytochrome P450 (CYP) system. drugbank.comrwandafda.gov.rweuropa.eu The primary isozymes responsible for its oxidative metabolism are CYP3A4 and CYP2B6. efda.gov.etnih.govnih.govresearchgate.net
Specifically, CYP3A4 is the main enzyme involved in the formation of 2-hydroxynevirapine, while CYP2B6 is primarily responsible for producing 3-hydroxynevirapine. pharmgkb.orgresearchgate.netscielo.br The formation of 8-hydroxynevirapine (B1142739) and 12-hydroxynevirapine (B42632) is mediated by several enzymes, with CYP3A4 playing a significant role. pharmgkb.orgscielo.br Other isozymes, such as CYP2D6, may have a secondary role in the metabolism of nevirapine. pharmgkb.orgscielo.br
The activity of these enzymes can be influenced by various factors. For instance, in vitro studies have shown that ketoconazole (B1673606) and erythromycin, known CYP3A4 inhibitors, can significantly inhibit the formation of hydroxylated nevirapine metabolites. rwandafda.gov.rweuropa.eu
Identification of Hydroxylated Metabolites
In vitro biotransformation studies have identified several hydroxylated metabolites of nevirapine. drugbank.comrwandafda.gov.rweuropa.eu The primary oxidative metabolites are formed through hydroxylation at various positions on the nevirapine molecule. pharmgkb.orgresearchgate.netresearchgate.net
The main hydroxylated metabolites identified are:
2-hydroxynevirapine pharmgkb.orgresearchgate.net
3-hydroxynevirapine pharmgkb.orgresearchgate.net
8-hydroxynevirapine pharmgkb.orgresearchgate.net
12-hydroxynevirapine drugbank.compharmgkb.orgresearchgate.net
Following their formation, these hydroxylated metabolites can undergo further biotransformation. drugbank.comrwandafda.gov.rw A significant portion is conjugated with glucuronic acid, forming glucuronide conjugates, which are then excreted. drugbank.comrwandafda.gov.rw The 12-hydroxynevirapine metabolite can also be further oxidized to form 4-carboxynevirapine. drugbank.comresearchgate.netnih.gov
The relative proportions of these metabolites can be observed in in vitro systems. For example, in 3D hepatocyte-like cell cultures, the relative abundance of metabolites was found to be 2-OH-NVP > 12-OH-NVP > 3-OH-NVP > 8-OH-NVP. nih.gov
| Metabolite | Precursor | Formation Pathway | Reference(s) |
| 2-hydroxynevirapine | Nevirapine | Hydroxylation via CYP3A4 | pharmgkb.orgresearchgate.netscielo.br |
| 3-hydroxynevirapine | Nevirapine | Hydroxylation via CYP2B6 | pharmgkb.orgresearchgate.netscielo.br |
| 8-hydroxynevirapine | Nevirapine | Hydroxylation via CYP3A4, CYP2D6 | pharmgkb.orgscielo.br |
| 12-hydroxynevirapine | Nevirapine | Hydroxylation via CYP3A4, CYP2D6 | drugbank.compharmgkb.orgscielo.br |
| 4-carboxynevirapine | 12-hydroxynevirapine | Secondary Oxidation | drugbank.comresearchgate.netnih.gov |
| Glucuronide Conjugates | Hydroxylated metabolites | Glucuronidation | drugbank.comrwandafda.gov.rw |
Enzyme Induction Properties of Nevirapine
Nevirapine is not only a substrate but also an inducer of hepatic cytochrome P450 enzymes. rwandafda.gov.rwefda.gov.etmedsafe.govt.nz Specifically, it has been shown to induce the expression and activity of CYP3A4 and CYP2B6, the very enzymes responsible for its own metabolism. medsafe.govt.nzacs.orgasm.org This phenomenon is known as auto-induction. pharmgkb.orgmedsafe.govt.nz
In vitro studies using primary human hepatocytes and 3D hepatocyte-like cell cultures have confirmed the inductive properties of nevirapine. nih.govacs.org Treatment of these cells with nevirapine leads to an increase in the mRNA levels and enzymatic activity of CYP3A4 and CYP2B6. nih.govacs.org For instance, in 3D hepatocyte-like cell cultures, nevirapine treatment resulted in a 5-fold induction of CYP3A4/5 activity and a 3.7-fold induction of ECOD activity (a marker for CYP2B6). nih.gov
This auto-induction leads to an increased clearance of nevirapine over time, which is observed as a decrease in the drug's half-life after multiple doses compared to a single dose. europa.eupharmgkb.orgmedsafe.govt.nz The induction effect is generally complete within two to four weeks of continuous dosing. pharmgkb.orgmedsafe.govt.nz The induction of these enzymes can also affect the metabolism of other co-administered drugs that are substrates for CYP3A4 or CYP2B6. efda.gov.etmedsafe.govt.nz
| Enzyme | Induction Effect | In Vitro Model | Reference(s) |
| CYP3A4 | Increased mRNA and activity | Primary human hepatocytes, 3D-HLCs | nih.govacs.org |
| CYP2B6 | Increased mRNA and activity | Primary human hepatocytes, 3D-HLCs | nih.govacs.org |
Future Directions and Research Gaps in Nevirapine Hemihydrate Studies
Advanced Solid-State Engineering for Enhanced Performance and Stability
The physicochemical properties of an active pharmaceutical ingredient (API) like nevirapine (B1678648) are intrinsically linked to its solid-state form. nih.gov While nevirapine hemihydrate offers stability advantages in aqueous suspensions google.com, further exploration into advanced solid-state engineering could yield significant improvements in performance and stability.
Future research should focus on:
Polymorph and Solvate Screening: A comprehensive screening for novel polymorphs, co-crystals, and solvates of nevirapine is warranted. researchgate.netacs.org Different crystalline forms can exhibit unique properties such as solubility, dissolution rate, and bioavailability. nih.gov For instance, an amorphous form of nevirapine has been shown to have slightly higher aqueous solubility than the commercial crystalline form. nih.gov
Crystal Habit Modification: The external shape of a crystal (habit) can influence manufacturing processes and product performance. researchgate.net Studies have shown that recrystallizing nevirapine from different solvent systems can produce varied crystal habits. researchgate.net Future work could systematically investigate the impact of solvents, anti-solvents, and additives on the crystal habit of this compound to optimize properties like flowability and compaction.
Nanocrystal and Amorphous Solid Dispersion Technologies: For enhancing the dissolution rate of poorly water-soluble drugs like nevirapine, formulating it into nanocrystals or as amorphous solid dispersions with polymers presents a promising avenue. researchgate.net Molecular modeling can be employed to predict drug-polymer interactions and guide the selection of suitable polymers. researchgate.net
Interactive Table: Solid-State Forms of Nevirapine
| Form | Key Characteristics | Reference |
|---|---|---|
| Anhydrous | Used in tablet formulations; can convert to hemihydrate in aqueous suspension. | google.comnih.gov |
| Hemihydrate | Stable in aqueous suspension; used in suspension formulations. | google.comnih.gov |
| Ethyl Acetate (B1210297) Solvate | Unstable and converts to the hemihydrate form. | acs.org |
| Amorphous | Higher aqueous solubility than the crystalline form. | nih.gov |
Comprehensive Impurity Profiling and Development of Reference Standards for All Impurities
The presence of impurities in an API can impact its safety and efficacy. International regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities. thermofisher.comresearchgate.net
Key research gaps in this area include:
Identification and Characterization of All Potential Impurities: While several process-related impurities and degradation products of nevirapine have been identified thermofisher.comsynzeal.comnih.govscirp.org, a truly comprehensive profile is still needed. This includes impurities that may form under various storage conditions and from interactions with excipients. Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are crucial for identifying potential degradation products. nih.govscirp.org
Synthesis and Certification of Reference Standards: The availability of certified reference standards for all identified impurities is essential for the accurate validation of analytical methods and for routine quality control. synzeal.comlgcstandards.com There is a need for the synthesis and thorough characterization of all known and newly identified nevirapine impurities.
Development of Advanced Analytical Methods: While UHPLC-DAD methods have been developed for rapid impurity profiling thermofisher.comthermofisher.com, there is scope for further improvement. The development of even faster and more sensitive methods, potentially utilizing mass spectrometry (LC-MS/MS), would allow for the detection and quantification of trace-level impurities with greater confidence. impactfactor.org
Interactive Table: Known Impurities of Nevirapine
| Impurity Name/Identifier | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| Nevirapine EP Impurity A | C14H14N4O | 254.3 | synzeal.com |
| Nevirapine EP Impurity B | C12H10N4O | 226.2 | synzeal.comlgcstandards.com |
| Nevirapine Butenyl Analogue Impurity | C18H18N4O | 306.4 | synzeal.com |
| 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid | C12H12N4O2 | 244.10 | scirp.org |
Mechanistic Studies on Novel Resistance Pathways and Structural Basis of Resistance Mutations
The emergence of drug resistance is a significant challenge in the long-term efficacy of antiretroviral therapy. While several mutations in the HIV-1 reverse transcriptase (RT) that confer resistance to nevirapine are well-characterized, the virus continues to evolve.
Future research should focus on:
Investigating Novel Resistance Mutations: Continuous surveillance and characterization of novel mutations, including those outside the NNRTI binding pocket, are critical. For example, mutations in the connection and RNase H domains of RT have been shown to contribute to NNRTI resistance. kuleuven.becsic.es
Understanding the Structural Basis of Resistance: High-resolution crystal structures of mutant RT enzymes in complex with nevirapine can provide invaluable insights into the molecular mechanisms of resistance. nih.govnih.gov These studies can reveal how mutations alter drug binding, for instance, by causing steric clashes or removing favorable interactions. pdbj.org For example, the Y181C mutation leads to a significant decrease in nevirapine affinity primarily due to a faster dissociation rate. acs.org
Interactive Table: Key Nevirapine Resistance Mutations in HIV-1 Reverse Transcriptase
| Mutation | Impact on Nevirapine Binding/Efficacy | Reference |
|---|---|---|
| K103N | One of the most common NNRTI resistance mutations; significantly reduces nevirapine susceptibility. | nih.gov |
| Y181C | Confers a high degree of resistance to nevirapine; increases the dissociation rate of the drug. | acs.orgnih.gov |
| Y188L | Confers high-level resistance to first-generation NNRTIs like nevirapine. | nih.gov |
| N348I | A connection subdomain mutation that can confer resistance and enhance resistance from other mutations. | csic.es |
Development of Predictive Models for Solid Form Behavior and Transformations
The ability to predict the behavior of different solid forms of this compound under various conditions would be a significant asset in formulation development and manufacturing.
Future research directions include:
Computational Modeling of Solid-State Properties: Utilizing quantum mechanical and molecular simulation methods to model the binding energies and intermolecular interactions within the crystal lattice of different nevirapine polymorphs and solvates. rsc.org This can help in understanding their relative stabilities.
Predicting Phase Transformations: Developing models that can predict the likelihood and kinetics of phase transformations, such as the conversion of an unstable solvate to the more stable hemihydrate form. acs.org This is crucial for ensuring the long-term stability of the drug product.
Modeling Dissolution Behavior: Creating in silico models that can predict the dissolution profiles of different solid forms of this compound based on their fundamental physicochemical properties. This can aid in the rational design of formulations with desired release characteristics.
Integration of Advanced Analytical Technologies for Real-Time Process Monitoring and Quality Control
The pharmaceutical industry is increasingly adopting Process Analytical Technology (PAT) to ensure final product quality through real-time monitoring and control of manufacturing processes. adragos-pharma.com
Key areas for future development in the context of this compound include:
In-line and At-line Monitoring of Crystallization: Implementing spectroscopic techniques such as Raman or near-infrared (NIR) spectroscopy to monitor the crystallization process of this compound in real-time. This can provide information on crystal form, particle size, and concentration, allowing for better control over the final product attributes.
Real-Time Monitoring of Blending and Tableting: Utilizing PAT tools to ensure the homogeneity of powder blends containing this compound and to monitor critical quality attributes of tablets during compression.
Advanced Process Control: Integrating the data from real-time analytical measurements with process control systems to enable automated adjustments to manufacturing parameters. This can lead to more consistent product quality, reduced waste, and improved process efficiency. adragos-pharma.com
By focusing on these future directions and addressing the identified research gaps, the scientific community can continue to optimize the therapeutic potential of this compound, ensuring its continued value in the global fight against HIV/AIDS.
Q & A
Basic Research Questions
Q. What are the validated analytical methods to confirm the identity and purity of nevirapine hemihydrate in laboratory settings?
- Methodological Answer : Thin-layer chromatography (TLC) and UV spectroscopy are primary methods for identity confirmation. For TLC, use silica gel plates with a mobile phase of dichloromethane/methanol/glacial acetic acid (90:10:3), comparing Rf values against a reference standard. UV spectroscopy at 220–350 nm (10 μg/mL in methanol) confirms spectral consistency . Purity is assessed via HPLC with UV detection, ensuring 98–102% compliance with pharmacopeial standards .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Methodological Answer : Store in a well-closed, light-resistant container at controlled room temperature (20–25°C). Avoid humidity to prevent hydration state changes. Pre-dry solvents (e.g., methanol) in solubility studies to minimize water content, which may alter hemihydrate-anhydrous equilibrium .
Q. What are the solubility characteristics of this compound, and how do they influence formulation design?
- Methodological Answer : this compound is practically insoluble in water, sparingly soluble in dichloromethane, and slightly soluble in methanol. Solubility tests should use dried solvents and controlled temperatures. For formulation, employ co-solvents (e.g., PEG 400) or solid dispersion techniques to enhance bioavailability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility or stability data for this compound across studies?
- Methodological Answer : Analyze methodological variables:
- Hydration state : Confirm whether studies specify anhydrous or hemihydrate forms.
- Solvent purity : Trace water content in solvents can alter solubility.
- Analytical conditions : Validate HPLC/TLC protocols against standardized reference materials.
Cross-validate findings using X-ray diffraction (XRPD) to confirm crystalline form stability under experimental conditions .
Q. What experimental strategies optimize the synthesis of this compound while minimizing by-products?
- Methodological Answer :
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
- Crystallization control : Seed the solution with hemihydrate crystals and maintain strict temperature/humidity during precipitation.
- Purification : Employ recrystallization in anhydrous methanol with slow cooling to enhance crystal uniformity .
Q. How can regression analysis or machine learning models improve the quantification of this compound in complex matrices?
- Methodological Answer : Adapt calcium sulfate hemihydrate regression models (e.g., initial setting time vs. content) to nevirapine. Collect datasets on hemihydrate content (via XRF or titration) and correlate with physicochemical properties (e.g., dissolution rate). Use multivariate regression to identify key predictors .
Q. What are the best practices for reporting this compound synthesis and characterization to ensure reproducibility?
- Methodological Answer :
- Experimental details : Specify crystallization conditions (solvent, temperature, humidity), drying protocols, and storage.
- Characterization : Include XRPD, DSC for polymorph identification, and elemental analysis for purity.
- Data transparency : Provide raw chromatograms and spectral data in supplementary materials .
Contradiction and Future Research Questions
Q. How should researchers address conflicting reports on this compound’s efficacy in HIV resistance models?
- Methodological Answer : Conduct comparative studies under standardized conditions:
- Viral strain selection : Use clinically relevant HIV-1 mutants (e.g., K103N, Y181C).
- Dosage consistency : Align molar concentrations with literature protocols.
- Statistical rigor : Apply meta-analysis to reconcile variability in IC50 values across studies .
Q. What future research directions could address gaps in understanding this compound’s metabolic interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
